molecular formula C28H24ClNO6 B11076525 methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11076525
M. Wt: 505.9 g/mol
InChI Key: OCCUJEQOXFARHJ-UHFFFAOYSA-N
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Description

  • Methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a mouthful, so let’s call it Compound X for simplicity.
  • Compound X belongs to the class of quinoline derivatives and exhibits interesting pharmacological properties.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that often exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.

    Structural Characteristics

    The compound's structure features several significant moieties:

    • Chromene Unit : The presence of the chromene structure contributes to its biological activity.
    • Hexahydroquinoline Framework : This heterocyclic ring is known for its varied biological effects.

    The molecular formula is C23H22ClN2O7C_{23}H_{22}ClN_2O_7, indicating a complex arrangement that may facilitate interactions with biological targets.

    Antimicrobial Activity

    Research indicates that compounds with chromone and quinoline structures exhibit notable antimicrobial properties. A study demonstrated that derivatives containing chromone moieties showed significant activity against various pathogens. Specifically:

    • In Vitro Studies : Compounds derived from similar structures were tested against bacteria and fungi, showing effective inhibition at low concentrations (MIC values as low as 6.25 µg/mL) against strains like E. coli and K. pneumoniae .
    CompoundMIC (µg/mL)Activity Type
    Derivative A6.25Bacterial
    Derivative B12.5Fungal
    Methyl Compound32Fungal

    Anticancer Activity

    The hexahydroquinoline derivatives have been studied for their potential anticancer properties. In vitro assays suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The presence of methoxy and chloro substituents has been shown to enhance cytotoxicity against certain cancer types .

    The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

    • Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
    • Receptor Modulation : The structure allows for binding to various receptors, potentially modulating signaling pathways critical for cell survival and replication.

    Case Studies

    • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related chromone-linked compounds, finding that those with methoxy substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts .
    • Cytotoxicity in Cancer Cells : Another investigation into quinoline derivatives revealed that methylated variants led to increased apoptosis in breast cancer cell lines, suggesting a promising avenue for therapeutic development .

    Properties

    Molecular Formula

    C28H24ClNO6

    Molecular Weight

    505.9 g/mol

    IUPAC Name

    methyl 4-(6-chloro-4-oxochromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C28H24ClNO6/c1-14-24(28(33)35-3)25(20-13-36-23-8-7-17(29)12-19(23)27(20)32)26-21(30-14)10-16(11-22(26)31)15-5-4-6-18(9-15)34-2/h4-9,12-13,16,25,30H,10-11H2,1-3H3

    InChI Key

    OCCUJEQOXFARHJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC

    Origin of Product

    United States

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